6-Chloroisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .Molecular Structure Analysis
6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .Scientific Research Applications
1. Synthesis of N-heteroaryl Substituted Adamantane-Containing Amines 6-Chloroisoquinolin-1-amine can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines . These amines are of substantial interest for their perspective antiviral and psychotherapeutic activities . The chlorine atom at the alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
The introduction of the second amino substituent in 1-amino-3-chloroisoquinoline can be achieved using Pd (0) catalysis . This process can be used to create more complex compounds for further research and potential applications .
Synthesis of Aminopyrimidine Derivatives
Amino substituted pyrimidines, pyrazines, and isoquinolines, which can be synthesized using 6-Chloroisoquinolin-1-amine, attract researchers’ interest due to their versatile biological activities . Some derivatives of aminopyrimidine were found to act as inhibitors of various ferments .
Inhibitors of Various Ferments
Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, were found to act as inhibitors of various ferments . These include 1-phosphatidylinositol-3-phosphate 5-kinase (FAB1B), 1-acyl-sn-glycerol-3-phosphate acyltransferase (plsC), and [Pyruvate dehydrogenase (acetyl-transferring)] kinase isozyme 1 (PDHA1) .
5. Multitarget RET (rearranged during transfection) Inhibitors Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, perform as multitarget RET (rearranged during transfection) inhibitors . This could have potential applications in cancer treatment.
Future Directions
properties
IUPAC Name |
6-chloroisoquinolin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 |
Source
|
Record name | 6-Chloroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinolin-1-amine | |
CAS RN |
102200-00-0 |
Source
|
Record name | 6-Chloroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.